molecular formula C14H16FN3O B2525661 N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide CAS No. 1181524-77-5

N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide

货号 B2525661
CAS 编号: 1181524-77-5
分子量: 261.3
InChI 键: LRAZOTFCRPEXFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been identified as a potential therapeutic agent for cancer treatment due to its ability to enhance the immune response against tumors.

作用机制

N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide works by blocking the adenosine A2A receptor, which is expressed on the surface of immune cells. Adenosine is a molecule that is released by tumor cells and other cells in the tumor microenvironment, and it can inhibit the function of T cells and other immune cells. By blocking the A2A receptor, N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide prevents adenosine from inhibiting T cell function, thereby enhancing the anti-tumor immune response.
Biochemical and Physiological Effects
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been shown to increase the number and function of tumor-infiltrating T cells in preclinical models of cancer. It has also been shown to decrease the number of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, which are known to inhibit the function of T cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been shown to increase the production of pro-inflammatory cytokines, such as interferon-gamma, which further enhances the anti-tumor immune response.

实验室实验的优点和局限性

One advantage of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been shown to be well-tolerated in preclinical models of cancer, with no significant toxicity observed. However, one limitation of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide is its relatively short half-life, which may limit its efficacy in clinical settings.

未来方向

There are several future directions for the development of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide as a cancer therapeutic. One direction is to explore the use of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide in combination with other immunotherapeutic agents, such as anti-PD-1 antibodies, to further enhance the anti-tumor immune response. Another direction is to investigate the use of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide in combination with chemotherapy or radiation therapy, which may enhance the efficacy of these treatments. Additionally, further preclinical and clinical studies are needed to determine the optimal dosing and schedule of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide for cancer treatment.

合成方法

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide involves the reaction of N-cyanoethyl cyclopropane carboxylate with 2-fluoroaniline in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide. The overall yield of the synthesis is around 20%, and the purity of the final product is over 99%.

科学研究应用

N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has been extensively studied in preclinical models of cancer. It has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to inhibit T cell function. N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide has also been shown to synergize with other immunotherapeutic agents, such as anti-PD-1 antibodies, to further enhance the immune response against tumors.

属性

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-14(9-16,10-6-7-10)18-13(19)8-17-12-5-3-2-4-11(12)15/h2-5,10,17H,6-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAZOTFCRPEXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。